11-Propargyloxy-N-methylaporphine
Description
11-Propargyloxy-N-methylaporphine is an aporphine alkaloid derivative characterized by a propargyloxy substituent at the 11-position and an N-methyl group on the aporphine backbone. Aporphines are a class of naturally occurring or synthetic compounds with a tetracyclic structure, often studied for their pharmacological properties, including dopaminergic, antipsychotic, and antioxidant activities. The propargyloxy group in this compound may enhance its metabolic stability and binding affinity to biological targets, such as dopamine receptors, compared to simpler aporphine analogs .
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(6aR)-6-methyl-11-prop-2-ynoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C20H19NO/c1-3-12-22-18-9-5-7-15-13-17-19-14(10-11-21(17)2)6-4-8-16(19)20(15)18/h1,4-9,17H,10-13H2,2H3/t17-/m1/s1 |
InChI Key |
SIOFUKNCUIDAPQ-QGZVFWFLSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Propargyloxy-N-methylaporphine typically involves the introduction of a propargyloxy group into the aporphine structure. One common method is the nucleophilic substitution of aryl-propargyl alcohols. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the propargyloxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 11-Propargyloxy-N-methylaporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Propargyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium or copper are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
11-Propargyloxy-N-methylaporphine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-Propargyloxy-N-methylaporphine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction is crucial for its potential therapeutic effects, particularly in the treatment of neurological conditions .
Comparison with Similar Compounds
Key Observations :
- N-methylation enhances blood-brain barrier penetration compared to non-methylated analogs like 11-hydroxyaporphine .
2.2 Pharmacological Activity
Dopamine Receptor Affinity :
- This compound shows moderate affinity for dopamine D2 receptors (Ki = 12 nM), surpassing 11-methoxy-N-methylaporphine (Ki = 35 nM) but underperforming compared to N-methylaporphine (Ki = 8 nM) .
- The propargyloxy group may reduce off-target binding to serotonin receptors, a common issue with hydroxylated aporphines like 11-hydroxyaporphine .
- Antioxidant Capacity: In DPPH radical scavenging assays, this compound exhibits an IC50 of 45 μM, outperforming N-methylaporphine (IC50 > 100 μM) but less potent than 11-hydroxyaporphine (IC50 = 28 μM) due to the latter’s phenolic hydroxyl group .
2.3 Metabolic Stability
- Propargyloxy derivatives demonstrate enhanced metabolic stability in hepatic microsomal assays (t1/2 = 120 min) compared to methoxy (t1/2 = 90 min) or hydroxy (t1/2 = 30 min) analogs, attributed to the propargyl group’s resistance to oxidative cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
